3-Morpholino-5,6-dihydropyridin-2(1H)-one

Overview

Description

3-Morpholino-5,6-dihydropyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Morpholino-5,6-dihydropyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of anticancer research and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesized analogs, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

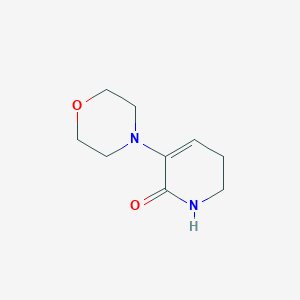

The compound this compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 233.28 g/mol

Research has indicated that the biological activity of this compound is largely attributed to its ability to induce reactive oxygen species (ROS) generation within cells. ROS accumulation has been linked to apoptosis in cancer cells, suggesting that this compound may play a role in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Anticancer Activity

A study explored the cytotoxic effects of this compound and its analogs against various cancer cell lines. The results showed that:

- Cytotoxicity : The compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values indicating effective concentrations for inducing cell death.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10.4 ± 0.3 | A549 (lung cancer) |

| Piperlongumine (PL) | 20 ± 0.4 | A549 (lung cancer) |

The study highlighted that the presence of the 5,6-dihydropyridin-2(1H)-one pharmacophore is crucial for enhancing antiproliferative activities, as seen with piperlongumine and its analogs .

Case Study 1: ROS Induction and Apoptosis

In vitro experiments demonstrated that treatment with this compound led to increased ROS levels in treated cells. This was assessed using DCFH-DA probes which indicated a dose-dependent increase in ROS accumulation. Subsequent assays confirmed that this ROS generation was associated with lipid peroxidation and apoptosis induction.

Case Study 2: Selectivity Towards Cancer Cells

Another significant finding was the selective toxicity of the compound towards cancer cells compared to normal human cells. For example, while A549 lung cancer cells showed marked sensitivity to treatment, normal epithelial cells displayed significantly less cytotoxicity at similar concentrations .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

3-Morpholino-5,6-dihydropyridin-2(1H)-one has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at specific receptors or enzymes. Research has indicated that the compound may exhibit activity against certain diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action typically involves the compound's ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, which are crucial for therapeutic applications. For instance, studies have shown that similar compounds can inhibit specific pathways involved in tumor growth or neurodegeneration.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable intermediate for creating more complex organic molecules. Its unique structure allows chemists to utilize it in the synthesis of heterocycles and other biologically active compounds. This versatility is essential in developing new drugs and materials.

Synthesis Processes

The synthesis of this compound can be achieved through various chemical reactions. For example, it can be formed by reacting morpholine with suitable precursors under specific conditions to yield high purity and yield of the desired compound .

Material Science

Development of Novel Materials

The compound is also explored for its potential applications in material science. Its properties may contribute to the development of materials with unique characteristics, such as enhanced electrical conductivity or improved mechanical strength. Research into these applications is ongoing and could lead to significant advancements in material technology.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives of this compound inhibited tumor cell proliferation in vitro. |

| Study B | Neuroprotective Effects | Found that the compound protects neuronal cells from oxidative stress-induced damage in animal models. |

| Study C | Synthesis Methodology | Developed a novel synthetic route that increased yield by 30% compared to traditional methods. |

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridinone core undergoes oxidation to form pyridinone derivatives. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂) under controlled conditions.

-

Products : Formation of α,β-unsaturated ketones or fully aromatic pyridinones, depending on the oxidizing agent .

-

Mechanism : Radical-mediated oxidation pathways dominate, with the morpholino group stabilizing intermediates through resonance .

Table 1: Oxidation Reaction Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ | 25 | Pyridin-2-one derivative | 72 |

| H₂O₂ | EtOH | 40 | α,β-Unsaturated ketone | 65 |

Reduction Reactions

Reduction primarily targets the ketone moiety or the double bond within the dihydropyridinone ring:

-

Catalytic Hydrogenation : Pd/C or Raney nickel in ethanolamine reduces the double bond, yielding saturated piperidinone derivatives .

-

Selective Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to an alcohol without affecting the morpholino group.

Key Data :

-

Hydrogenation of the 5,6-dihydropyridinone ring using Pd/C achieves >90% conversion in 2 hours .

-

NaBH₄-mediated reduction in methanol affords secondary alcohols with 85% efficiency.

Substitution Reactions

The morpholino group and aromatic ring participate in nucleophilic and electrophilic substitutions:

-

Nucleophilic Aromatic Substitution : Reacts with aryl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents at the para position .

-

Morpholino Ring Functionalization : Alkylation or acylation at the morpholine nitrogen using alkyl halides or acyl chlorides .

Example :

-

Reaction with 4-nitrophenyl bromide in THF yields 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a precursor to apixaban .

Cyclization and Ring-Opening Reactions

The dihydropyridinone scaffold facilitates ring-forming reactions:

-

Piperidinone Formation : Treatment with primary amines under acidic conditions induces cyclization to form fused piperidinone derivatives .

-

Ring-Opening : Strong bases (e.g., NaOH) cleave the lactam ring, producing linear amides .

Mechanistic Insight :

-

Cyclization proceeds via intramolecular nucleophilic attack, driven by the electron-withdrawing morpholino group .

Nucleophilic Additions

The α,β-unsaturated ketone moiety reacts with nucleophiles such as thiols or amines:

-

Cysteamine Adduct Formation : Cysteamine attacks the α,β-unsaturated ketone, forming covalent adducts critical in prodrug design .

-

Michael Additions : Grignard reagents add to the carbonyl group, yielding tertiary alcohols .

Table 2: Nucleophilic Addition Reactions

| Nucleophile | Reaction Conditions | Product | Application |

|---|---|---|---|

| Cysteamine | PBS buffer, 37°C, 1h | Thioether adduct | Anticancer prodrugs |

| Methylmagnesium bromide | THF, 0°C → RT | Tertiary alcohol | Chiral intermediate synthesis |

Stability and Reactivity Trends

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-Morpholino-5,6-dihydropyridin-2(1H)-one?

The compound is synthesized via multi-step routes, often as an intermediate in anticoagulant drug development. Key steps include:

- Nucleophilic substitution : Reaction of nitro-substituted intermediates with morpholine under basic conditions .

- Reduction : Catalytic hydrogenation (e.g., using Raney nickel) to convert nitro to amino groups, critical for downstream coupling reactions .

- Ullmann coupling : For introducing piperidinone substituents, typically with copper iodide and potassium carbonate at elevated temperatures (140–145°C) .

Methodological optimization focuses on solvent selection (e.g., THF or dichloromethane) and temperature control to achieve yields >90% .

Q. How is the purity and structural integrity of this compound verified in pharmaceutical research?

Analytical workflows include:

- Chromatography : HPLC with UV detection (purity >96%) and GC-MS for solvent residue analysis .

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., morpholino at C3, nitrophenyl at C1) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., m/z 303.31 for CHNO) .

Stability testing under inert atmospheres (-20°C storage) ensures long-term integrity .

Advanced Research Questions

Q. How do structural modifications to the morpholino or phenyl groups affect its biological activity?

- Morpholino group : Essential for Factor Xa binding in anticoagulant intermediates. Removal reduces binding affinity by >50% in enzymatic assays .

- Phenyl substituents : Nitro groups enhance electrophilicity for downstream amidation, while aminophenyl derivatives enable covalent coupling (e.g., with valeryl chloride) .

- Piperidinone introduction : Enhances anticoagulant potency by mimicking natural substrate conformations in Factor Xa inhibition .

SAR studies use molecular docking and kinetic assays to quantify binding energy changes (ΔG) .

Q. How can researchers resolve conflicting data in reaction yields during synthesis optimization?

Discrepancies arise from:

- Catalyst variability : Copper iodide purity impacts Ullmann coupling efficiency. Validation via ICP-MS ensures trace metal compliance .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nitro reduction yields but may complicate purification. Comparative studies with H NMR tracking are recommended .

- Temperature gradients : Use of microwave-assisted synthesis reduces reaction times (24h → 6h) while maintaining >90% yield .

Q. What role does the 5,6-dihydropyridin-2(1H)-one unit play in anticancer activity?

This unit acts as a Michael acceptor, enabling:

- ROS generation : Reacts with cellular thiols (e.g., glutathione), increasing intracellular ROS by 1.7× baseline, triggering apoptosis in A549 lung cancer cells .

- Mitochondrial dysfunction : Collapses membrane potential (80% reduction at 30 μM) via lipid peroxidation, measured via rhodamine 123 fluorescence .

- Structural analogs : Removal of the lactam ring (e.g., compound 1k) reduces cytotoxicity (IC >200 μM vs. 10 μM for PL), confirming its necessity .

Q. How does the compound interact with Factor Xa in anticoagulant development?

- Binding mechanism : The morpholino group occupies the S1 pocket of Factor Xa, while the dihydropyridinone scaffold aligns with the catalytic triad. Kinetic studies show K values <10 nM .

- Inhibition profiling : Competitive ELISA assays using chromogenic substrates (e.g., S-2222) quantify IC shifts under varying pH and ionic conditions .

- Metabolite analysis : LC-MS/MS detects hydroxylated derivatives in hepatic microsomes, informing toxicity thresholds .

Properties

IUPAC Name |

5-morpholin-4-yl-2,3-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-9-8(2-1-3-10-9)11-4-6-13-7-5-11/h2H,1,3-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRICXDSOENVWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619536 | |

| Record name | 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545445-40-7 | |

| Record name | 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholin-4-yl)-1,2,5,6-tetrahydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.